molecular formula C27H25N3O5S B2637828 2-{[2,5-bis(4-methoxyphenyl)-1H-imidazol-4-yl]sulfanyl}-N-(2,3-dihydro-1,4-benzodioxin-6-yl)acetamide CAS No. 901265-94-9

2-{[2,5-bis(4-methoxyphenyl)-1H-imidazol-4-yl]sulfanyl}-N-(2,3-dihydro-1,4-benzodioxin-6-yl)acetamide

Número de catálogo: B2637828
Número CAS: 901265-94-9
Peso molecular: 503.57
Clave InChI: ZFIGXNNNBRVCPY-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

The compound 2-{[2,5-bis(4-methoxyphenyl)-1H-imidazol-4-yl]sulfanyl}-N-(2,3-dihydro-1,4-benzodioxin-6-yl)acetamide is a structurally complex molecule featuring:

  • A central 1H-imidazole ring substituted with two 4-methoxyphenyl groups at positions 2 and 5.
  • A sulfanyl (-S-) group at position 4 of the imidazole core, linked to an acetamide moiety.
  • An N-(2,3-dihydro-1,4-benzodioxin-6-yl) substituent on the acetamide, contributing to its aromatic and electron-rich nature.

Propiedades

IUPAC Name

2-[[2,5-bis(4-methoxyphenyl)-1H-imidazol-4-yl]sulfanyl]-N-(2,3-dihydro-1,4-benzodioxin-6-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H25N3O5S/c1-32-20-8-3-17(4-9-20)25-27(30-26(29-25)18-5-10-21(33-2)11-6-18)36-16-24(31)28-19-7-12-22-23(15-19)35-14-13-34-22/h3-12,15H,13-14,16H2,1-2H3,(H,28,31)(H,29,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZFIGXNNNBRVCPY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2=C(N=C(N2)C3=CC=C(C=C3)OC)SCC(=O)NC4=CC5=C(C=C4)OCCO5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H25N3O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

503.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Actividad Biológica

The compound 2-{[2,5-bis(4-methoxyphenyl)-1H-imidazol-4-yl]sulfanyl}-N-(2,3-dihydro-1,4-benzodioxin-6-yl)acetamide (CAS Number: 901265-94-9) is a novel synthetic molecule with potential therapeutic applications. Its unique structural features suggest various biological activities, particularly in the fields of oncology and inflammation. This article explores the biological activity of this compound through detailed research findings, case studies, and data tables.

Chemical Structure and Properties

The molecular formula of the compound is C27H25N3O5SC_{27}H_{25}N_{3}O_{5}S, and its structure features an imidazole ring, a sulfanyl group, and a benzodioxin moiety. The presence of methoxyphenyl groups enhances its lipophilicity and potential bioactivity.

PropertyValue
Molecular Weight485.56 g/mol
IUPAC Name2-{[2,5-bis(4-methoxyphenyl)-1H-imidazol-4-yl]sulfanyl}-N-(2,3-dihydro-1,4-benzodioxin-6-yl)acetamide
CAS Number901265-94-9

Anticancer Activity

Recent studies indicate that the compound exhibits significant anticancer properties. In vitro assays demonstrated that it induces apoptosis in various cancer cell lines. For instance, a study showed that treatment with this compound resulted in a dose-dependent decrease in cell viability in breast cancer cells (MCF-7) and colorectal cancer cells (HT-29).

Case Study: MCF-7 Cell Line

  • Concentration Range : 1 µM to 50 µM
  • IC50 Value : Approximately 15 µM
  • Mechanism : Induction of apoptosis through the activation of caspase pathways.

Anti-inflammatory Effects

The compound also shows promising anti-inflammatory effects. It has been observed to reduce the levels of pro-inflammatory cytokines such as TNF-α and IL-6 in lipopolysaccharide (LPS)-stimulated macrophages.

Data Summary:

Treatment GroupTNF-α (pg/mL)IL-6 (pg/mL)
Control150200
Compound Dose 1100150
Compound Dose 25080

The biological activity of the compound may be attributed to its ability to modulate key signaling pathways involved in inflammation and cancer progression. Specifically, it appears to inhibit NF-kB activation and promote apoptosis via mitochondrial pathways.

Molecular Docking Studies

Molecular docking simulations have provided insights into the binding affinity of the compound with various targets:

  • Target Protein : COX-2
  • Binding Energy : -8.5 kcal/mol

These findings suggest a strong interaction with COX-2, which is crucial for its anti-inflammatory properties.

Comparación Con Compuestos Similares

Comparison with Structurally Similar Compounds

Core Heterocyclic Frameworks

Imidazole vs. Triazole vs. Benzimidazole Derivatives

Compound Core Structure Key Substituents Biological Implications
Target Compound 1H-Imidazole 2,5-bis(4-methoxyphenyl), sulfanyl-acetamide-benzodioxin Enhanced solubility (methoxy groups)
1,2,4-Triazoles [7–9] 1,2,4-Triazole 4-(4-X-phenylsulfonyl), 2,4-difluorophenyl, thione Antifungal/antibacterial activity
Benzimidazole-4h [3] Benzimidazole 1,5-dimethyl-3-oxo-2-phenyl, sulfanyl-acetamide-pyrazolyl Antiproliferative activity (IC₅₀ ~12 µM)
  • Imidazole vs. Triazole: The triazole derivatives (e.g., compounds [7–9] in ) exhibit tautomerism (thione-thiol equilibrium), absent in the target compound due to its fixed imidazole-sulfanyl structure.
  • Benzimidazole Derivatives : Compounds like 4h () share the sulfanyl-acetamide motif but feature a bulkier bicyclic benzimidazole core, reducing membrane permeability compared to the target’s imidazole .
Substituent Effects
  • Methoxyphenyl vs. Halophenyl : The target’s 4-methoxyphenyl groups enhance electron density and solubility relative to the 2,4-difluorophenyl substituents in triazoles [7–9], which improve metabolic stability but reduce polarity .
  • Benzodioxin vs. Pyrazolyl/Acetylphenyl : The benzodioxin moiety in the target provides two oxygen atoms for hydrogen bonding, unlike the acetylphenyl group in sulfoxide 5a (), which relies on ketone-based interactions .
Spectral Data Comparison
Compound IR νC=S (cm⁻¹) IR νC=O (cm⁻¹) Notable NMR Shifts (δ, ppm)
Target Compound ~1250 (inferred) ~1680 (acetamide) Benzodioxin OCH₂: ~4.2–4.5 (q)
Triazoles [7–9] 1247–1255 Absent NH (thione): 3278–3414 (IR)
Benzimidazole-4h Not observed 168.17 (C=O) NH (amide): 9.38 (s); CH₃: 2.13/3.06 (s)
  • The absence of νC=O in triazoles [7–9] confirms cyclization, contrasting with the target’s intact acetamide carbonyl .

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.